molecular formula C23H24FN3O B2560684 N-(3-ethylphenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine CAS No. 1351780-53-4

N-(3-ethylphenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine

Cat. No.: B2560684
CAS No.: 1351780-53-4
M. Wt: 377.463
InChI Key: RFJYEBRWOOAWTC-UHFFFAOYSA-N
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Description

N-(3-ethylphenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core, substituted with a 3-ethylphenyl group, a fluorine atom at the 6th position, and a piperidine-1-carbonyl group at the 3rd position. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethylphenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the 3-Ethylphenyl Group: The 3-ethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using ethylbenzene and a Lewis acid catalyst like aluminum chloride.

    Fluorination: The fluorine atom can be introduced at the 6th position through electrophilic aromatic substitution using a fluorinating agent such as N-fluorobenzenesulfonimide.

    Piperidine-1-carbonyl Group Addition: The piperidine-1-carbonyl group can be added through an amide coupling reaction using piperidine and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(3-ethylphenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide (DMF).

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Substituted quinoline derivatives.

Scientific Research Applications

N-(3-ethylphenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(3-ethylphenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting the replication process. Additionally, the compound may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The fluorine atom enhances the compound’s binding affinity to its molecular targets, increasing its potency.

Comparison with Similar Compounds

Similar Compounds

    N-(3-ethylphenyl)-6,7-dimethoxy-2-(piperidine-1-carbonyl)quinolin-4-amine: Similar structure but with dimethoxy groups instead of a fluorine atom.

    N-(3-ethylphenyl)-6-chloro-3-(piperidine-1-carbonyl)quinolin-4-amine: Similar structure but with a chlorine atom instead of a fluorine atom.

Uniqueness

N-(3-ethylphenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine is unique due to the presence of the fluorine atom, which enhances its chemical stability and binding affinity to molecular targets. This makes it a valuable compound for research in medicinal chemistry and drug development.

Properties

IUPAC Name

[4-(3-ethylanilino)-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O/c1-2-16-7-6-8-18(13-16)26-22-19-14-17(24)9-10-21(19)25-15-20(22)23(28)27-11-4-3-5-12-27/h6-10,13-15H,2-5,11-12H2,1H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFJYEBRWOOAWTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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